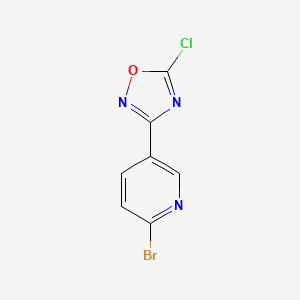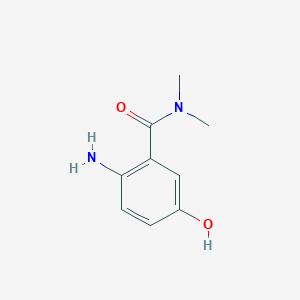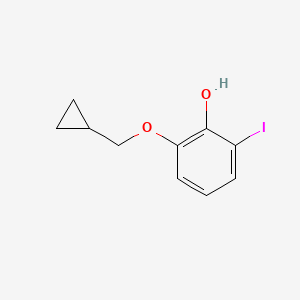
Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate: is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with formyl, hydroxyl, and carbamate groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a pyridine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group. The formyl and hydroxyl groups are introduced through subsequent reactions, such as formylation and hydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. The process would require careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a primary alcohol .
Scientific Research Applications
Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that can further interact with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (5-formyl-4-hydroxypyridin-2-YL)methylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-formyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-9-4-10(16)8(7-15)5-13-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
YMLOYCVFHHFZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)C(=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


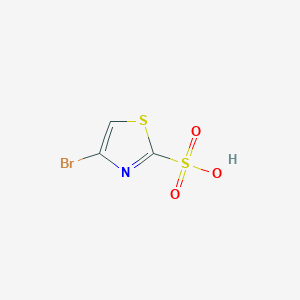
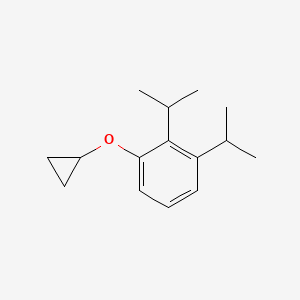
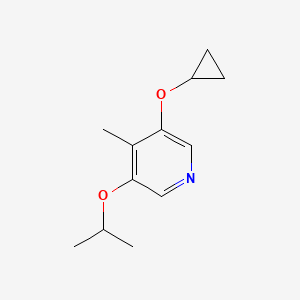
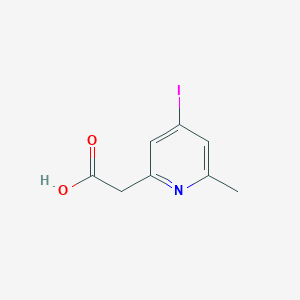

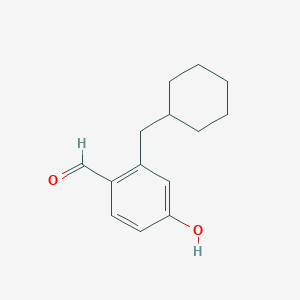
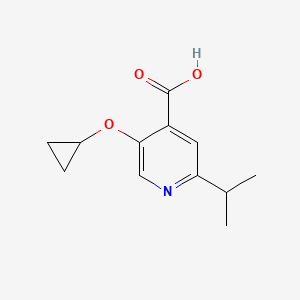

![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
